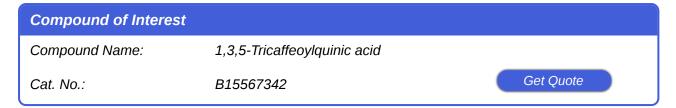


A Technical Guide to the Anticancer Properties of 1,3,5-Tricaffeoylquinic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-O-tricaffeoylquinic acid (TCQA) is a polyphenolic compound belonging to the caffeoylquinic acid class of natural products. Found in various plant species, notably in the vines of Ipomoea batatas (sweet potato), this molecule has garnered scientific interest for its potential therapeutic properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of the anticancer activities of 1,3,5-TCQA, with a focus on its mechanism of action in ovarian cancer. The information presented herein is based on available preclinical in vitro data.

Mechanism of Action: A Dual Approach to Cancer Inhibition

In vitro studies on human ovarian cancer cells (A2780) have revealed that 1,3,5-TCQA exerts its anticancer effects through two primary mechanisms: the induction of apoptosis in cancer cells and the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3][4]

Induction of Apoptosis

1,3,5-TCQA has been shown to trigger programmed cell death in ovarian cancer cells through both the intrinsic and extrinsic apoptotic pathways.[3] At concentrations of 50 and 100 μ M, it





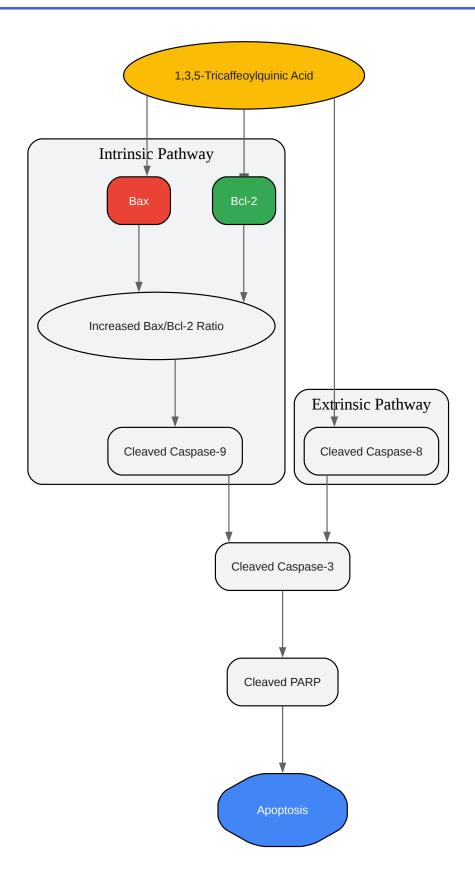


significantly increases the percentage of apoptotic cells.[3]

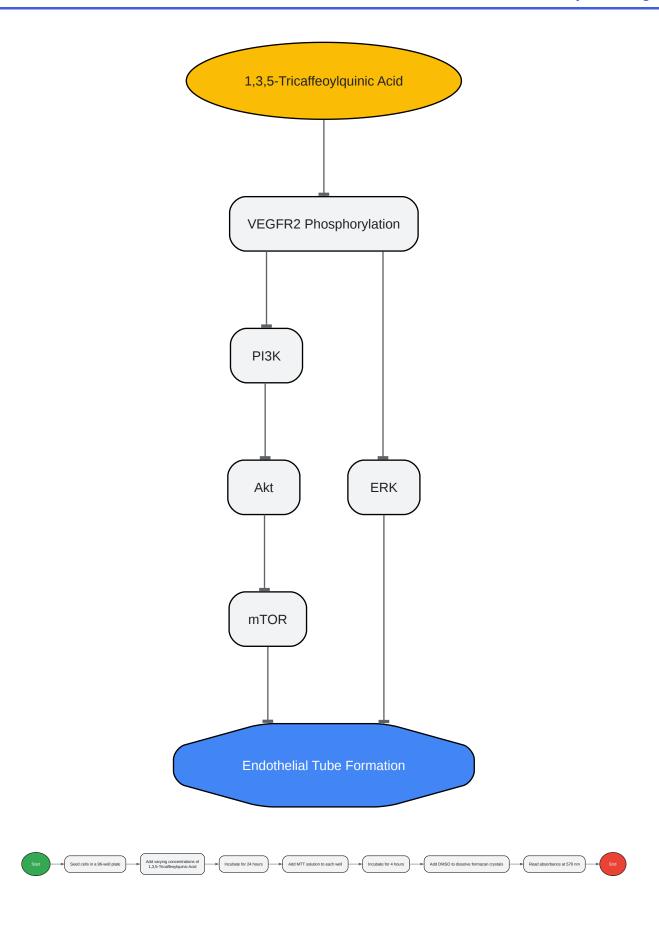
The key molecular events in 1,3,5-TCQA-induced apoptosis include:

- Activation of the Extrinsic Pathway: An increase in the levels of cleaved caspase-8, a key initiator caspase in the death receptor pathway.[3]
- Activation of the Intrinsic Pathway: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9.[3]
- Execution Phase: Both caspase-8 and caspase-9 converge to activate the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[3]











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